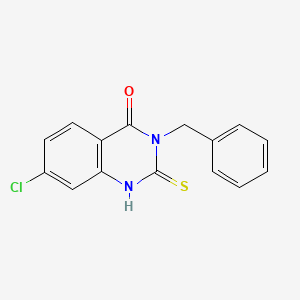![molecular formula C14H19NO6S B2839245 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 593261-75-7](/img/structure/B2839245.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19NO4S . The average mass is 285.359 Da .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of New Sulfonyl Hydrazones
Sulfonyl hydrazones and piperidine derivatives have significant roles in medicinal chemistry. A study by Karaman et al. (2016) demonstrated the synthesis of novel sulfonyl hydrazone compounds containing piperidine rings. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential in therapeutic applications (Karaman et al., 2016).
Catalytic Activity of Fe3O4-PPCA Nanoparticles
Ghorbani-Choghamarani and Azadi (2015) investigated Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for their use as a novel nanomagnetic reusable catalyst. These catalysts demonstrated efficient synthesis of dihydroquinazolin-ones and polyhydroquinolines derivatives, showcasing their applicability in facilitating various chemical reactions (Ghorbani-Choghamarani & Azadi, 2015).
Antagonistic Activities on VLA-4 Integrins
Research into 1-sulfonyl-cyclopentyl carboxylic acid amides, which are structurally related to 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid, identified potent, selective VLA-4 antagonists. This highlights the potential for these compounds in targeting integrin-mediated processes, important in inflammation and autoimmune diseases (Gutteridge et al., 2003).
Synthesis and Anticancer Evaluation
A study by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as anticancer agents. This work underscores the importance of piperidine derivatives in the development of new therapeutic agents with potential anticancer activities (Rehman et al., 2018).
Inhibition of Tumor Necrosis Factor-α
Venkatesan et al. (2004) synthesized a series of sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). The study illustrates the therapeutic potential of these compounds in treating diseases associated with inflammation and extracellular matrix degradation (Venkatesan et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)15-7-5-10(6-8-15)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVQQQOCYVCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)
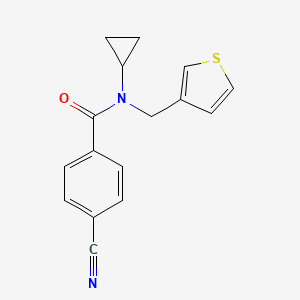
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)
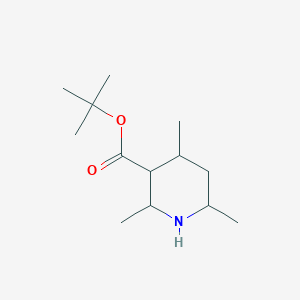
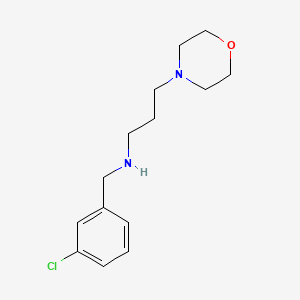
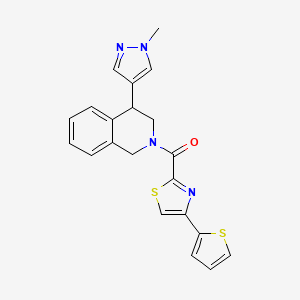
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
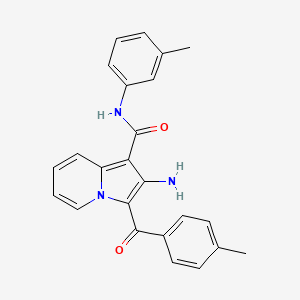
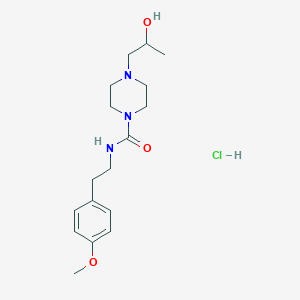

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)
